molecular formula C18H27ClN2O5 B4145892 1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4145892
M. Wt: 386.9 g/mol
InChI Key: OEXGBKKBKIZERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-ethylphenoxyethyl group and an ethyl group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-chloro-3-ethylphenol with an appropriate alkylating agent, such as ethylene oxide, to form 2-(4-chloro-3-ethylphenoxy)ethanol.

    Substitution Reaction: The phenoxyethyl intermediate is then reacted with 4-ethylpiperazine under basic conditions to form 1-[2-(4-chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine.

    Formation of the Oxalate Salt: The final step involves the reaction of the piperazine derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or piperazine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine or phenoxy derivatives.

Scientific Research Applications

1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-chloro-3-ethylphenoxy)ethyl]-1H-benzimidazole oxalate
  • 1-[2-(4-chloro-3-ethylphenoxy)ethyl]-3-methylpiperidine oxalate

Uniqueness

1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-[2-(4-chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O.C2H2O4/c1-3-14-13-15(5-6-16(14)17)20-12-11-19-9-7-18(4-2)8-10-19;3-1(4)2(5)6/h5-6,13H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXGBKKBKIZERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCN2CCN(CC2)CC)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 6
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1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

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